Cas no 90418-06-7 (2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one)
2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4(5H)-Thiazolone, 2-[(2,4-dichlorophenyl)amino]-
- 2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one
- 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one
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- MDL: MFCD03505227
- Inchi: 1S/C9H6Cl2N2OS/c10-5-1-2-7(6(11)3-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14)
- InChI Key: YFKBDFPWNDFQCD-UHFFFAOYSA-N
- SMILES: S1CC(=O)N=C1NC1=CC=C(Cl)C=C1Cl
2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23817160-1.0g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 1.0g |
$1085.0 | 2022-12-07 | |
| Enamine | EN300-23817160-2.5g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 2.5g |
$2246.0 | 2022-12-07 | |
| Enamine | EN300-23817160-5.0g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 5.0g |
$2845.0 | 2022-12-07 | |
| Enamine | EN300-23817160-10.0g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 10.0g |
$3578.0 | 2022-12-07 | |
| Enamine | BBV-78307879-1g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 1g |
$1085.0 | 2023-09-15 | |
| Enamine | BBV-78307879-2.5g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 2.5g |
$2246.0 | 2023-09-15 | |
| Enamine | BBV-78307879-5g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 5g |
$2845.0 | 2023-09-15 | |
| Enamine | BBV-78307879-10g |
2-[(2,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one |
90418-06-7 | 95% | 10g |
$3578.0 | 2023-09-15 |
2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one
Recent Advances in the Study of 2-(2,4-Dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7): A Promising Scaffold in Medicinal Chemistry
The compound 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This thiazolidinone derivative has been identified as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical structure for enhanced efficacy, and exploring its potential applications in various disease models.
One of the most notable findings in recent research is the compound's potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A 2023 study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with key enzymatic processes.
In the realm of anticancer research, several studies have highlighted the potential of this thiazolidinone derivative as a chemotherapeutic agent. A recent investigation published in Bioorganic Chemistry (2024) revealed that 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one analogs demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The compounds were found to induce apoptosis through the mitochondrial pathway and exhibited synergistic effects when combined with standard chemotherapeutic drugs.
Structural optimization studies have been a major focus of recent research efforts. Scientists have explored various modifications to the thiazolidinone core and the dichlorophenyl moiety to enhance the compound's pharmacological profile. A 2024 study in the Journal of Medicinal Chemistry reported the development of novel derivatives with improved pharmacokinetic properties, including enhanced solubility and metabolic stability. These modifications have significantly increased the compound's potential for clinical translation.
Mechanistic studies have provided valuable insights into the molecular targets of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one. Recent findings suggest that the compound interacts with multiple biological targets, including protein kinases, DNA topoisomerases, and inflammatory mediators. This polypharmacological profile makes it particularly attractive for the treatment of complex diseases where single-target therapies often show limited efficacy.
Despite these promising developments, challenges remain in the clinical translation of 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one-based therapeutics. Current research is addressing issues related to toxicity profiles, formulation development, and scale-up synthesis. Ongoing preclinical studies are expected to provide critical data on the compound's safety and efficacy in animal models, paving the way for potential clinical trials in the coming years.
In conclusion, the growing body of research on 2-(2,4-dichlorophenyl)imino-1,3-thiazolidin-4-one (CAS: 90418-06-7) underscores its potential as a valuable scaffold in drug discovery. The compound's diverse biological activities, coupled with recent advances in structural optimization and mechanistic understanding, position it as a promising candidate for the development of novel therapeutic agents. Future research directions will likely focus on further elucidating its molecular mechanisms, expanding its therapeutic applications, and overcoming current limitations in drug development.
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